molecular formula C11H13N B15232752 2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine

2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine

Cat. No.: B15232752
M. Wt: 159.23 g/mol
InChI Key: HUGAPPDYYDETDC-UHFFFAOYSA-N
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Description

2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine typically involves the cyclopropanation of an indene derivative followed by amination. One common method involves the reaction of indene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent amination can be achieved using various amine sources under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and high-throughput screening of catalysts to enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine involves its interaction with specific molecular targets. For instance, as an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition can lead to changes in gene expression and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dihydrospiro[cyclopropane-1,1’-indene]-3-amine
  • Spiro[cyclopropane-1,1’-indene]-2-amine

Uniqueness

2’,3’-Dihydrospiro[cyclopropane-1,1’-inden]-4’-amine is unique due to its specific substitution pattern and the presence of the amine group at the 4’ position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

spiro[2,3-dihydroindene-1,1'-cyclopropane]-4-amine

InChI

InChI=1S/C11H13N/c12-10-3-1-2-9-8(10)4-5-11(9)6-7-11/h1-3H,4-7,12H2

InChI Key

HUGAPPDYYDETDC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)C3=C1C(=CC=C3)N

Origin of Product

United States

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